molecular formula C₃₁H₄₂N₆O₆S B612473 83936-23-6 CAS No. 83936-23-6

83936-23-6

Cat. No.: B612473
CAS No.: 83936-23-6
M. Wt: 626.77
InChI Key:
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Description

The compound with the Chemical Abstracts Service number 83936-23-6 is known as β-Casomorphin (1-5), amide, bovine. This compound is a peptide derived from bovine β-Casomorphin. It has a molecular formula of C₃₁H₄₂N₆O₆S and a molecular weight of 626.77. β-Casomorphin (1-5), amide, bovine is a fragment of the milk protein casein and exhibits opioid-like activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-Casomorphin (1-5), amide, bovine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of β-Casomorphin (1-5), amide, bovine follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

β-Casomorphin (1-5), amide, bovine can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.

    Reduction: Disulfide bonds, if present, can be reduced to thiols using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through peptide synthesis techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Dithiothreitol in a buffered solution.

    Substitution: Standard peptide synthesis reagents like DCC or DIC for coupling reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide-containing peptide.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptides with substituted amino acid residues.

Scientific Research Applications

β-Casomorphin (1-5), amide, bovine has several scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its opioid-like activity and effects on the central nervous system.

    Medicine: Studied for potential therapeutic applications in pain management and neurological disorders.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.

Mechanism of Action

β-Casomorphin (1-5), amide, bovine exerts its effects by binding to opioid receptors in the central nervous system. This binding mimics the action of endogenous opioid peptides, leading to analgesic and sedative effects. The primary molecular targets are the mu-opioid receptors, which are part of the G-protein-coupled receptor family. Activation of these receptors results in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels and leading to decreased neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    β-Casomorphin (1-4), amide, bovine: A shorter peptide fragment with similar opioid activity.

    β-Casomorphin (1-7), amide, bovine: A longer peptide fragment with potentially enhanced activity.

    Dermorphin: A naturally occurring opioid peptide with higher potency.

Uniqueness

β-Casomorphin (1-5), amide, bovine is unique due to its specific sequence and length, which confer distinct binding affinities and activities at opioid receptors. Its shorter length compared to other casomorphins may result in different pharmacokinetic properties and receptor interactions.

Properties

CAS No.

83936-23-6

Molecular Formula

C₃₁H₄₂N₆O₆S

Molecular Weight

626.77

sequence

One Letter Code: Y-d-Ala-FPM-NH2

Origin of Product

United States

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